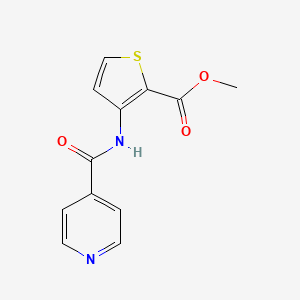
Methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 540757-87-7 . It has a molecular weight of 262.29 . This compound is a solid in physical form .
Synthesis Analysis
Thiophene derivatives, including “Methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate”, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate” is represented by the formula C12H10N2O3S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives have been used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Physical And Chemical Properties Analysis
“Methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate” is a solid compound . It has a molecular weight of 262.29 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including methyl 3-(pyridine-4-amido)thiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural flexibility and the presence of both thiophene and pyridine rings make them suitable for binding to diverse enzymatic pockets, thus allowing for the design of selective anticancer agents .
Organic Electronics: Semiconductors
The thiophene ring is a crucial component in the development of organic semiconductors. Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate can be utilized in the synthesis of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its molecular structure allows for efficient charge transport, which is essential for high-performance electronic devices .
Anti-Inflammatory Drugs
Compounds with a thiophene core have shown significant anti-inflammatory effects. The methyl 3-(pyridine-4-amido)thiophene-2-carboxylate, due to its structural similarity to known anti-inflammatory drugs, could serve as a lead compound in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), offering potentially improved efficacy and reduced side effects .
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit antimicrobial properties. Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate could be explored for its effectiveness against various bacterial strains, including resistant ones, contributing to the fight against antibiotic resistance .
Material Science: Corrosion Inhibitors
In the field of industrial chemistry, thiophene derivatives are used as corrosion inhibitors. Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate could be incorporated into coatings or additives to protect metals from corrosion, thereby extending the life of metal components and structures .
Enzyme Inhibition
Thiophene derivatives have been identified as potent enzyme inhibitors. They can be designed to target specific enzymes involved in disease processes. Methyl 3-(pyridine-4-amido)thiophene-2-carboxylate, with its unique structure, may inhibit enzymes that are key to the progression of certain diseases, making it a valuable tool in drug discovery .
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Direcciones Futuras
Thiophene-based analogs, including “Methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate”, have been the subject of growing interest among scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research could focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
methyl 3-(pyridine-4-carbonylamino)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-17-12(16)10-9(4-7-18-10)14-11(15)8-2-5-13-6-3-8/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZDKAIBGWBEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(isonicotinamido)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

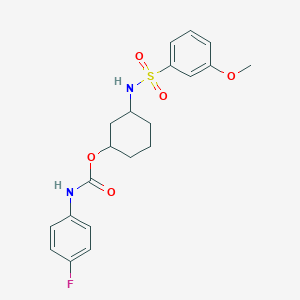
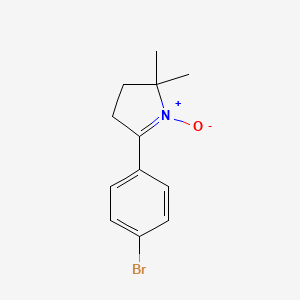

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)
![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)

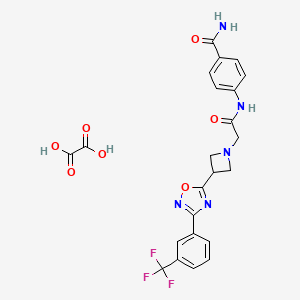

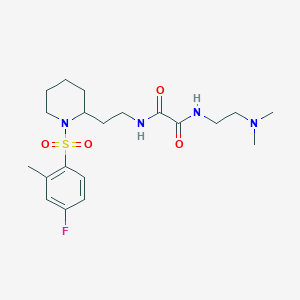
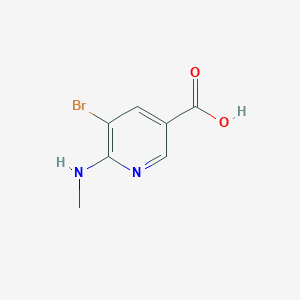
![N-[2,5-dioxo-6-(4-phenoxyphenyl)-3-pyrano[3,2-c]pyridinyl]benzamide](/img/structure/B2983567.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2983569.png)
![[2-Amino-4-(3-fluoro-4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2983570.png)
